2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a thieno[3,2-d]pyrimidin-4(3H)-one core, a 1,2,4-oxadiazole ring, and a dimethoxyphenyl group . These functional groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The exact structure would need to be confirmed by techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the thioxopyrimidine core might undergo reactions typical of sulfur-containing heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as solubility, boiling point, and melting point would need to be determined experimentally .Scientific Research Applications
Synthesis and Biological Activity
Thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives are synthesized through various chemical reactions, including one-pot multi-component reactions, microwave-assisted synthesis, and cyclocondensation processes. These compounds exhibit significant biological activities, such as antimicrobial, antiproliferative, and antioxidant activities. For example, derivatives containing the thieno[d]pyrimidine moiety have shown promising results against both gram-positive and gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015). Similarly, new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones synthesized via base-catalyzed reactions displayed antiproliferative activity against human breast cancer cell lines, suggesting their use in cancer research (Atapour-Mashhad et al., 2017).
Antioxidant Properties
The antioxidant properties of thieno[2,3-d]pyrimidine derivatives have been investigated, showing significant radical scavenging activities. Compounds with electron-donating and withdrawing groups have demonstrated enhanced activity, highlighting the importance of structural modifications in designing effective antioxidants (Kotaiah et al., 2012).
Antimicrobial and Anti-Proliferative Activities
Some derivatives, particularly those linked with 1,3,4-oxadiazole, exhibit both antimicrobial and anti-proliferative activities, targeting various bacterial strains and cancer cell lines. These findings underscore the dual therapeutic potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in treating infections and cancer (Al-Wahaibi et al., 2021).
Insecticidal and Antibacterial Potential
Research on pyrimidine linked heterocyclics synthesized via microwave irradiative cyclocondensation has revealed their insecticidal and antibacterial potential. This indicates a broader scope of application in agriculture and pharmaceuticals, offering new avenues for the development of pest control agents and antibacterial drugs (Deohate & Palaspagar, 2020).
Anti-Angiogenic and Vascular-Targeting Activities
Thieno[2,3-d]pyrimidin-4(3H)-ones with specific structural modifications have shown significant anti-angiogenic and vascular-targeting activities, suggesting their potential in developing anticancer drugs that inhibit tumor growth by targeting blood vessels (Gold et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which have been found to exhibit various types of pharmacological activity
Mode of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that they may interact with bacterial proteins or enzymes to inhibit their function.
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Given the antimicrobial activity of similar compounds , it’s possible that this compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or DNA replication.
Pharmacokinetics
The compound is soluble in phosphate buffer, ph 71 (030 mM), and in ethanol , which suggests that it may have good bioavailability
Result of Action
Similar compounds have shown antimicrobial activity against pseudomonas aeruginosa , suggesting that this compound may also have antimicrobial effects.
Properties
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S2/c1-23-9-3-4-10(12(7-9)24-2)15-19-13(25-21-15)8-27-17-18-11-5-6-26-14(11)16(22)20-17/h3-7H,8H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXOKVLVILIIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)SC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.